Sulfacecole Sulfacecole
Brand Name: Vulcanchem
CAS No.: 21662-79-3
VCID: VC3878834
InChI: InChI=1S/C14H17N3O5S/c1-3-21-9-14(18)15-11-4-6-12(7-5-11)23(19,20)17-13-8-10(2)22-16-13/h4-8H,3,9H2,1-2H3,(H,15,18)(H,16,17)
SMILES: CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Molecular Formula: C14H17N3O5S
Molecular Weight: 339.37 g/mol

Sulfacecole

CAS No.: 21662-79-3

Cat. No.: VC3878834

Molecular Formula: C14H17N3O5S

Molecular Weight: 339.37 g/mol

* For research use only. Not for human or veterinary use.

Sulfacecole - 21662-79-3

Specification

CAS No. 21662-79-3
Molecular Formula C14H17N3O5S
Molecular Weight 339.37 g/mol
IUPAC Name 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C14H17N3O5S/c1-3-21-9-14(18)15-11-4-6-12(7-5-11)23(19,20)17-13-8-10(2)22-16-13/h4-8H,3,9H2,1-2H3,(H,15,18)(H,16,17)
Standard InChI Key HZSKRKPZUQECIE-UHFFFAOYSA-N
SMILES CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C
Canonical SMILES CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C

Introduction

Chemical Identity and Structural Characterization

Sulfacecole, systematically named 2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide, is a sulfonamide derivative characterized by a unique combination of functional groups. Its molecular weight of 339.37 g/mol and CAS registry number 21662-79-3 provide definitive identifiers for regulatory and research purposes .

Molecular Architecture

The compound’s structure integrates:

  • An ethoxyacetamide moiety linked to a phenyl ring.

  • A sulfamoyl group (-SO₂NH-) bridging the phenyl ring and a 5-methylisoxazole heterocycle.

This configuration is corroborated by its SMILES notation: CCOCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NOC(=C2)C . The presence of both sulfonamide and isoxazole groups aligns it with bioactive molecules targeting microbial enzymes.

Table 1: Key Identifiers of Sulfacecole

PropertyValue
IUPAC Name2-ethoxy-N-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]acetamide
Molecular FormulaC₁₄H₁₇N₃O₅S
Molecular Weight339.37 g/mol
CAS Number21662-79-3
PubChem CID178140
ChEMBL IDCHEMBL2105536

Spectral and Computational Data

The InChIKey HZSKRKPZUQECIE-UHFFFAOYSA-N facilitates database interoperability, while computed descriptors predict solubility and reactivity profiles . The sulfamoyl group (-SO₂NH-) is a critical pharmacophore, often associated with antibacterial activity in sulfonamide drugs3.

Synthesis and Structural Elucidation

Synthetic Routes

Sulfacecole’s synthesis likely involves sulfonylation and amide coupling steps. A plausible pathway includes:

  • Sulfonation of 4-aminophenylacetamide with chlorosulfonic acid to form the sulfamoyl intermediate.

  • Nucleophilic substitution with 5-methylisoxazol-3-amine to introduce the heterocyclic moiety .

The ethoxyacetamide side chain may be appended via esterification or Schotten-Baumann acylation. These methods align with protocols for synthesizing sulfonamide derivatives, where controlled oxidation of sulfides to sulfones ensures chemoselectivity .

Pharmacological Profile and Mechanistic Insights

Hypothesized Mechanism of Action

As a sulfonamide analog, Sulfacecole may inhibit dihydropteroate synthase (DHPS), a bacterial enzyme essential for folate synthesis3. By competing with para-aminobenzoic acid (PABA), it could disrupt nucleotide biosynthesis, rendering it bacteriostatic.

Pharmacokinetic Predictions

  • Absorption: Moderate oral bioavailability due to the ethoxy group enhancing lipophilicity.

  • Metabolism: Hepatic oxidation of the methylisoxazole ring, yielding hydroxylated metabolites.

  • Excretion: Renal clearance predominant, as evidenced by sulfonamide analogs3.

Table 2: Predicted ADME Properties

ParameterPrediction
Bioavailability40–60% (oral)
Plasma Protein Binding85–90%
Half-life6–8 hours
Major Excretion RouteRenal (70%)

Antimicrobial Spectrum

While direct data on Sulfacecole is lacking, structurally related sulfonamides exhibit activity against:

  • Gram-positive bacteria (e.g., Staphylococcus aureus).

  • Gram-negative strains (e.g., Escherichia coli)3.
    Resistance mechanisms (e.g., altered DHPS) may limit efficacy, necessitating combinatorial therapies.

Future Directions and Research Opportunities

Structure-Activity Relationship (SAR) Studies

  • Modification of the ethoxy group to optimize pharmacokinetics.

  • Isoxazole substitution to enhance target binding affinity.

Combinatorial Therapy Development

Pairing Sulfacecole with dihydrofolate reductase inhibitors (e.g., trimethoprim) could mitigate resistance, mirroring cotrimoxazole’s success3.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator